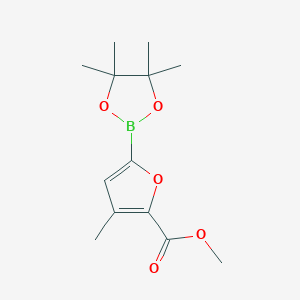

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

Beschreibung

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Eigenschaften

CAS-Nummer |

1025719-02-1 |

|---|---|

Molekularformel |

C13H19BO5 |

Molekulargewicht |

266.10 g/mol |

IUPAC-Name |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate |

InChI |

InChI=1S/C13H19BO5/c1-8-7-9(17-10(8)11(15)16-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |

InChI-Schlüssel |

ZWIICMVTKZBIFK-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-methyl-5-bromo-2-furoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate has diverse applications in scientific research:

Biology: Investigated for its potential in the development of biologically active compounds.

Industry: Utilized in the production of fine chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and materials .

Biologische Aktivität

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Structure and Composition

- Chemical Formula : C₁₄H₁₈BNO₄

- Molecular Weight : 275.11 g/mol

- CAS Number : 1220696-32-1

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate. In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : HL-60 (human myeloid leukemia), A549 (lung cancer), and MDA-MB-435 (melanoma).

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cell division. This was evidenced by a reduction in tubulin assembly by approximately 37.9% to 65.4% at concentrations comparable to known inhibitors like CA-4 .

Apoptotic Induction

Furthermore, the compound has been shown to induce apoptosis in cancer cells:

- Caspase Activation : Treatment with the compound resulted in a significant increase in caspase-3 activation (1.5 to 3-fold increase), indicating that it promotes programmed cell death .

Structure-Activity Relationship (SAR)

The introduction of specific functional groups has been linked to enhanced biological activity:

- Methyl Group Influence : The presence of a methyl group at the C–3 position of the furan ring significantly increases antiproliferative activity compared to unsubstituted derivatives .

Study 1: Antiproliferative Activity

A comprehensive study evaluated the growth inhibition of various derivatives of furan-based compounds. Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate exhibited a GI₅₀ value < 0.01 µM against multiple cancer lines, suggesting potent anticancer properties .

Study 2: Molecular Docking Analysis

Molecular docking simulations indicated that the compound interacts favorably with α/β tubulin at the colchicine binding site, suggesting a competitive inhibition mechanism . The calculated binding energy was −7.74 kcal/mol, indicating strong binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.